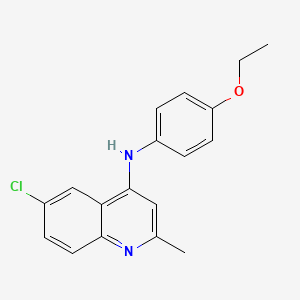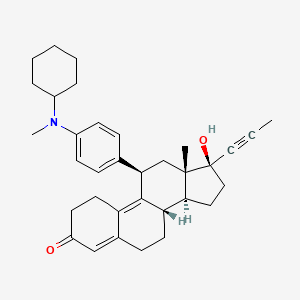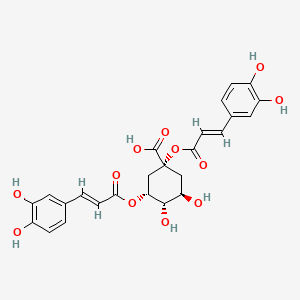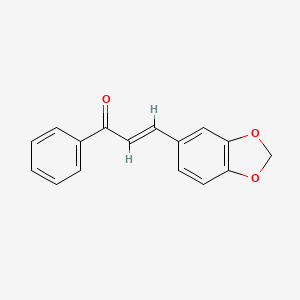
3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one
Vue d'ensemble
Description
D 729 is a biochemical.
Applications De Recherche Scientifique
Anticancer and Antibacterial Applications
One significant area of research has been the development of derivatives of 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one for anticancer and antibacterial applications. For instance, a study demonstrated the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, which showed promising anticancer, antibacterial, and DNA binding potential. Among these derivatives, compound 3c exhibited superior anticancer and antibacterial potency compared to standard reference compounds. Additionally, compound 5b showed notable DNA binding capacity, highlighting the compound's potential as a lead molecule for further studies in these fields (Gupta et al., 2016).
Enantioselective Synthesis
Research has also explored the enantioselective synthesis of derivatives using biological methods. A study highlighted the bakers' yeast reduction of 3-(1,3-benzodioxol-5-yl)-6-propoxy-1H-inden-1-one, leading to the synthesis of (S)-3-(1,3-benzodioxol-5-yl)-2,3-dihydro-6-propoxy-1H-indan-1-one with high enantioselectivity. This process underscores the compound's utility in preparing key intermediates for pharmaceutical applications (Clark et al., 1999).
Synthesis and Characterization
Another dimension of research focuses on the synthesis and characterization of new derivatives. For example, the synthesis of 2H-1,3-benzodioxol-5-yl 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoate was investigated for its potential applications in cardiovascular disease by inhibiting myeloperoxidase enzyme. This study provided valuable insights into the compound's structural and electronic parameters through DFT calculations (Jayaraj & Desikan, 2020).
Photoinitiator Applications
Additionally, the potential of this compound derivatives as photoinitiators for free radical polymerization was examined. This research unveiled the synthesis of a 1,3-benzodioxole derivative that acts as a caged one-component Type II photoinitiator, offering novel avenues for material science applications (Kumbaraci et al., 2012).
Mécanisme D'action
Target of Action
Related compounds have been shown to targetGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including cell differentiation, proliferation, and apoptosis.
Mode of Action
For instance, compounds targeting GSK-3β often inhibit its activity, which can lead to alterations in cell signaling pathways .
Biochemical Pathways
These pathways play crucial roles in cell growth, survival, and metabolism .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability, which can influence its efficacy as a therapeutic agent .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . These effects could potentially be attributed to the inhibition of GSK-3β activity .
Analyse Biochimique
Biochemical Properties
Compounds structurally similar to D 729, such as piperine, have been shown to exhibit a variety of biochemical and pharmaceutical properties, including chemopreventive activities . These compounds can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, piperine has been shown to have anticancer potential, affecting various types of cells and cellular processes .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been shown to interact with various enzymes or cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been shown to interact with various transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Related compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c17-14(13-4-2-1-3-5-13)8-6-12-7-9-15-16(10-12)19-11-18-15/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKADZVINWFQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601236323 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601236323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
644-34-8 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601236323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one and are there any notable structural features?
A1: this compound is an organic compound containing a benzodioxole group linked to a phenylpropenone moiety. A key structural feature revealed by X-ray crystallography is the dihedral angle between the two aromatic rings (benzene rings) of the molecule, which is 12.0 (1)°. []
Q2: How does the structure of this compound influence its crystal packing?
A2: The crystal structure of this compound reveals that the molecules are linked together through two main intermolecular interactions: π–π interactions and C–H⋯π (arene) hydrogen bonding interactions. [] These interactions contribute to the overall stability and arrangement of the molecules within the crystal lattice.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



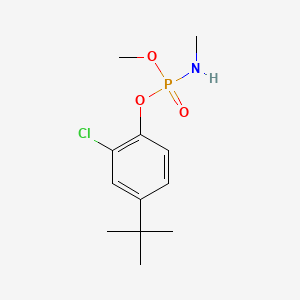
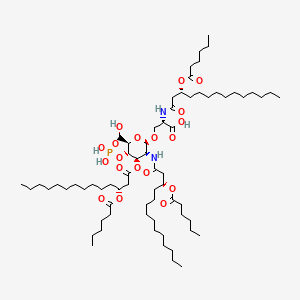
![4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane](/img/structure/B1669639.png)
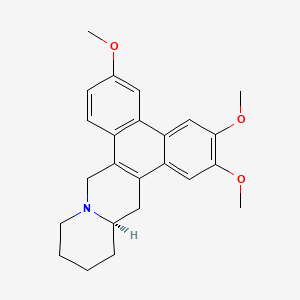

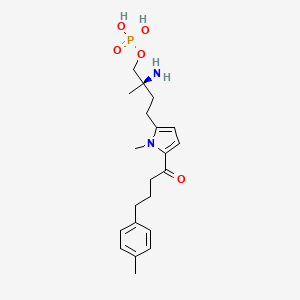
![(4aR,10bS)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,8-diol](/img/structure/B1669644.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B1669645.png)
![7-(4-Fluorobenzyloxy)-2,3-dimethyl-1-[(1S,2S)-2-methylcyclopropylmethyl]pyrrolo[2,3-d]pyridazine](/img/structure/B1669647.png)

